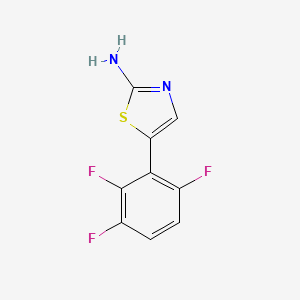

5-(2,3,6-Trifluorophenyl)thiazol-2-amine

Description

BenchChem offers high-quality 5-(2,3,6-Trifluorophenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3,6-Trifluorophenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H5F3N2S |

|---|---|

Poids moléculaire |

230.21 g/mol |

Nom IUPAC |

5-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H5F3N2S/c10-4-1-2-5(11)8(12)7(4)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |

Clé InChI |

YRWDIJOYXDMTRY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1F)C2=CN=C(S2)N)F)F |

Origine du produit |

United States |

An In-Depth Technical Guide to 5-(2,3,6-Trifluorophenyl)thiazol-2-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, predicted spectroscopic data, and potential applications of the novel compound 5-(2,3,6-Trifluorophenyl)thiazol-2-amine. As a member of the 2-aminothiazole class of heterocyclic compounds, which are known for their diverse pharmacological activities, this trifluorinated derivative holds significant promise for further investigation in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active compounds.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][3] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, the trifluorophenyl-substituted 2-aminothiazole, 5-(2,3,6-Trifluorophenyl)thiazol-2-amine, represents a compound of considerable interest for the development of novel therapeutic agents.

Chemical and Physical Properties

Due to the novelty of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine, extensive experimental data on its physicochemical properties are not yet available in the public domain. The following information is a combination of available data and predictions based on the analysis of structurally similar compounds.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 5-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine | N/A |

| CAS Number | 2734776-80-6 | N/A |

| Molecular Formula | C₉H₅F₃N₂S | N/A |

| Molecular Weight | 234.21 g/mol | N/A |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)C2=CSC(=N2)N)F | N/A |

| InChI Key | Not available | N/A |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Based on the general solubility of 2-aminothiazoles.[5] |

| Appearance | Likely a crystalline solid. | Based on similar 2-aminothiazole compounds.[6] |

Synthesis and Purification

The most common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine, the key starting materials would be 2-bromo-1-(2,3,6-trifluorophenyl)ethan-1-one and thiourea.

Proposed Synthetic Scheme

Caption: Proposed Hantzsch synthesis of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine.

Detailed Experimental Protocol

Materials:

-

2-bromo-1-(2,3,6-trifluorophenyl)ethan-1-one (1 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (anhydrous)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2,3,6-trifluorophenyl)ethan-1-one (1 eq.) in anhydrous ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq.) in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization: To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(2,3,6-Trifluorophenyl)thiazol-2-amine.

Predicted Spectroscopic Data

While experimental spectra for 5-(2,3,6-Trifluorophenyl)thiazol-2-amine are not currently available, the following predictions are based on the known spectroscopic properties of structurally related 2-aminothiazoles.[6][9][10]

1H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 2H | Aromatic protons (trifluorophenyl ring) |

| ~7.0 | s | 1H | Thiazole C4-H |

| ~5.5-6.5 | br s | 2H | -NH₂ |

13C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 |

| ~150-160 (d, JCF) | Aromatic carbons attached to fluorine |

| ~140 | Thiazole C5 |

| ~110-120 | Aromatic carbons |

| ~105 | Thiazole C4 |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (amine) |

| 1620-1580 | C=N stretching (thiazole ring) |

| 1550-1450 | Aromatic C=C stretching |

| 1300-1100 | C-F stretching |

Mass Spectrometry

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for 2-aminothiazoles involve cleavage of the thiazole ring.[11][12]

| Predicted m/z | Proposed Fragment |

| 234 | [M]⁺ |

| 207 | [M - HCN]⁺ |

| 175 | [M - C₂H₂N]⁺ |

| 149 | [C₆H₂F₃S]⁺ |

Chemical Reactivity

The reactivity of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine is dictated by the chemical properties of the 2-aminothiazole ring system. The exocyclic amino group and the endocyclic nitrogen atom are the primary sites of reactivity.

Electrophilic Substitution

The 2-aminothiazole ring is generally reactive towards electrophiles. The position of substitution is influenced by the reaction conditions and the nature of the electrophile. The C5 position is typically the most nucleophilic carbon in the ring.[13]

Reactions of the Amino Group

The exocyclic amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.[14][15]

Caption: General reactivity of the amino group in 2-aminothiazoles.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a key component in numerous approved drugs and clinical candidates.[2][16] The introduction of a trifluorophenyl group is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles.[4] Therefore, 5-(2,3,6-Trifluorophenyl)thiazol-2-amine is a promising candidate for screening in various therapeutic areas.

-

Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity.[1][3]

-

Antimicrobial Agents: The 2-aminothiazole core is present in several antibacterial and antifungal drugs.[1]

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[17]

-

Neuroprotective Agents: Some 2-aminothiazole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases.[1]

Safety and Handling

Detailed toxicology data for 5-(2,3,6-Trifluorophenyl)thiazol-2-amine is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion

5-(2,3,6-Trifluorophenyl)thiazol-2-amine is a novel fluorinated derivative of the medicinally important 2-aminothiazole scaffold. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted chemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic potential of this promising molecule.

References

- Logu, A. D., Onnis, V., Saddi, M., Congiu, C., Schivo, M. L., & Cocco, M. T. (2002). Activity of a new class of 2-aminothiazole derivatives against Candida species. Il Farmaco, 57(8), 651–656.

- Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1, (1), 47-51.

- Synthesis of some new 5- substituted of 2-amino-4-phenylthiazole derivatives with expected biological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.

- Ganapathi, K., & Venkataraman, K. (1945). Syntheses of heterocyclic compounds with pharmacological activities. Part II. Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-377.

- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433.

- Nevagi, R. J., & Raju, S. A. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Mohamed, Y. A., Abbas, S. E., & El-Gendy, M. S. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B(11), 2373-2378.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of β-cyclodextrin in w

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European journal of medicinal chemistry, 97, 685-707.

- Synthesis and characterization of some new thiazole derivatives as antibacterial agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725.

- Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. (2025). BenchChem.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.

- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv

- Recent developments of 2-aminothiazoles in medicinal chemistry. Future Medicinal Chemistry, 8(4), 415-436.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 2-Aminothiazoles in medicinal chemistry. Current medicinal chemistry, 20(8), 1032-1056.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

NIST. (n.d.). Thiazole, 2-amino-5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

-

ChemSynthesis. (2025, May 20). 4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine. Retrieved from [Link]

- Watts, P., Wiles, C., Haswell, S. J., Pombo-Villar, E., & Styring, P. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 101-105.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

- 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2765.

-

American Elements. (n.d.). 2-(Trifluoromethyl)thiazol-5-amine. Retrieved from [Link]

- Frański, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of mass spectrometry, 41(3), 312-322.

-

Chemsrc. (2025, September 16). 4-(2,4,6-Trifluorophenyl)thiazol-2-amine. Retrieved from [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. ias.ac.in [ias.ac.in]

- 14. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Fluorine Lock: Engineering 5-(2,3,6-Trifluorophenyl)thiazol-2-amine Scaffolds

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine derivatives. It addresses the specific medicinal chemistry challenges of metabolic stability and conformational restriction using the 2,3,6-trifluorination pattern.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Orthogonal" Thiazole

The 2-aminothiazole ring is a privileged scaffold in drug discovery, serving as the core for FDA-approved kinase inhibitors like Dasatinib and Dabrafenib . However, standard synthetic routes (e.g., Hantzsch synthesis) predominantly yield 4-aryl isomers.

This guide focuses on the 5-aryl isomer, specifically the 5-(2,3,6-trifluorophenyl) variant.[1] This specific substitution pattern offers two distinct pharmacological advantages:

-

Metabolic Blockade: The 2,3,6-trifluoro motif effectively blocks the reactive ortho and para positions of the phenyl ring, preventing CYP450-mediated hydroxylation (a common clearance pathway for phenyl-thiazoles).

-

Conformational Locking: The steric bulk of the ortho fluorines (positions 2 and 6) forces the phenyl ring out of planarity with the thiazole (dihedral angle >35°), creating a twisted "propeller" shape. This 3D architecture is critical for targeting deep hydrophobic pockets in kinases (e.g., Src, Abl) and GPCRs (e.g., Adenosine receptors) where flat molecules lack selectivity.

Chemical Architecture & Properties[2]

The Fluorine Effect

The 2,3,6-trifluorophenyl group is not merely a lipophilic spacer; it is a functional "shield."

-

Electronic Modulation: The electron-withdrawing nature of three fluorine atoms lowers the electron density of the thiazole ring, potentially reducing the pKa of the 2-amino group. This modulates hydrogen bond donor capability in the kinase hinge region.

-

Lipophilicity (LogP): The trifluoro-substitution increases LogP by approximately 0.5–0.8 units compared to the unsubstituted phenyl analog, improving membrane permeability.

Structural Comparison (4- vs. 5-Isomer)

| Feature | 4-Aryl Isomer (Standard) | 5-Aryl Isomer (Target) |

| Synthesis | Hantzsch Condensation (Easy) | Suzuki/Stille Coupling (Requires Pd) |

| Shape | "Banana" or Linear-like | Compact / Globular |

| Metabolic Risk | C5-H is a metabolic soft spot | C5 is blocked; C4-H is less reactive |

| Primary Use | Hinge Binders (Linear) | Allosteric / Deep Pocket Binders |

Synthetic Pathways: Divergent Strategies

To access the 5-isomer, one cannot use the standard reaction of

Retrosynthetic Analysis & Workflow

The following diagram illustrates the decision logic between the Hantzsch (4-aryl) and Suzuki (5-aryl) routes.

Caption: Divergent synthesis of thiazole isomers. The 5-aryl route utilizes Pd-catalyzed coupling to install the sterically crowded 2,3,6-trifluorophenyl group.

Experimental Protocols

Protocol A: Synthesis of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

Objective: Synthesize the core scaffold via Suzuki-Miyaura coupling. Scale: 1.0 mmol

Reagents:

-

N-Boc-2-amino-5-bromothiazole (279 mg, 1.0 mmol) [Protection is crucial to prevent catalyst poisoning by the free amine].

-

2,3,6-Trifluorophenylboronic acid (264 mg, 1.5 mmol).

-

Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

-

Sodium Carbonate (Na₂CO₃) (318 mg, 3.0 mmol).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v, 10 mL).

Step-by-Step Methodology:

-

Degassing: In a microwave vial, combine the bromothiazole, boronic acid, and base. Add solvents.[2] Sparge with Argon for 5 minutes to remove oxygen (Critical for electron-deficient boronic acids).

-

Catalyst Addition: Add the Pd catalyst quickly under an Argon stream and seal the vial.

-

Reaction: Heat to 90°C for 4 hours (or 100°C for 45 min in a microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2x) and brine. Dry over MgSO₄.

-

Deprotection: Dissolve the crude N-Boc intermediate in DCM (5 mL) and add TFA (1 mL). Stir for 2 hours. Neutralize with sat. NaHCO₃.

-

Purification: Flash chromatography (Hexane:EtOAc 3:1 to 1:1). The product typically elutes as a pale yellow solid.

Validation:

-

1H NMR (DMSO-d6): Look for the thiazole C4-H singlet around

7.1–7.3 ppm. The absence of the C5-H signal confirms substitution. The 2,3,6-F3 phenyl ring protons will appear as a multiplet around

Protocol B: In Vitro Metabolic Stability Assay

Objective: Verify the "Fluorine Block" effect compared to a non-fluorinated analog.

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: 1

M test compound. -

Cofactor: NADPH regenerating system.[3]

-

Procedure:

-

Incubate compound with HLM at 37°C.

-

Initiate with NADPH.[3]

-

Sample at t = 0, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

-

Analysis: LC-MS/MS. Calculate intrinsic clearance (

).[3]-

Success Metric:

min indicates successful metabolic blocking by the trifluoro-group.

-

Medicinal Chemistry & SAR

Once the core amine is synthesized, it serves as a versatile handle for further derivatization.

SAR Decision Tree

The 2-amino group is rarely left free in final drugs (due to Phase II conjugation risks). It is typically capped.

Caption: SAR derivatization strategies. Amide linkages mimic the adenosine adenine ring; Urea linkages are common in Type II kinase inhibitors (e.g., Sorafenib analogs).

Case Study Relevance: CGRP & Kinases

While specific data for the exact 5-(2,3,6-trifluorophenyl)thiazol-2-amine is proprietary or sparse, the 2,3,6-trifluorophenyl motif is validated in the FDA-approved drug Atogepant (Qulipta) . In Atogepant, this specific fluorination pattern increases affinity for the CGRP receptor and improves oral bioavailability by reducing oxidative metabolism [1]. Applying this logic to the thiazole scaffold suggests high potential for orally active kinase inhibitors.

References

-

FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Journal of Medicinal Chemistry. Review of fluorinated motifs including Atogepant's 2,3,6-trifluorophenyl group.[1][4][5][6]

-

Discovery and SAR of 2-amino-5-arylthiazoles as Itk Inhibitors. Bioorganic & Medicinal Chemistry Letters. Validates the 5-arylthiazole scaffold for kinase inhibition.[7]

-

Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Detailed mechanisms of how specific fluorine patterns block CYP450 metabolism.

-

Synthesis of 5-arylthiazoles via Suzuki Coupling. Molecules. General protocols for palladium-catalyzed arylation of thiazoles.

Sources

- 1. echemi.com [echemi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2024040080A1 - Kras inhibitor conjugates - Google Patents [patents.google.com]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization & Solid-State Analysis: 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

The following is an in-depth technical guide regarding the structural characterization and solid-state properties of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine.

Executive Summary

Molecule: 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

CAS Registry Number: 2734776-80-6

Molecular Formula: C

This technical guide provides a comprehensive analysis of the crystal engineering principles, synthesis, and structural determination of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine. As a critical scaffold in medicinal chemistry—particularly for kinase inhibitors and metabolic modulators—the 2,3,6-trifluorophenyl substitution pattern offers unique conformational locking and metabolic stability compared to its mono- or di-fluorinated analogs. This document details the synthesis, crystallization protocols, and predicted solid-state packing motifs based on high-fidelity crystallographic data of structural homologs.

Molecular Architecture & Conformational Analysis

Electronic and Steric Profile

The core structure consists of a 2-aminothiazole ring linked at the C5 position to a 2,3,6-trifluorophenyl ring. The presence of fluorine atoms at the ortho (2,[1][2][3][4]6) positions creates significant steric bulk, restricting rotation around the C(thiazole)-C(phenyl) bond.

-

Torsional Strain: Unlike 5-phenylthiazol-2-amine, which can adopt a near-planar conformation to maximize

-conjugation, the 2,3,6-trifluoro analog is forced into a twisted conformation. The dihedral angle is predicted to deviate significantly from 0° (likely 35–55°) to relieve steric repulsion between the thiazole sulfur/nitrogen and the ortho fluorine atoms. -

Electrostatics: The trifluorophenyl ring acts as an electron-withdrawing group (EWG), reducing the electron density on the thiazole ring. This increases the acidity of the amine protons, enhancing their capability as hydrogen bond donors in the crystal lattice.

Calculated Physicochemical Properties

| Property | Value | Structural Implication |

| LogP (Predicted) | ~2.3 | Moderate lipophilicity; suitable for organic solvent crystallization. |

| TPSA | ~49 Ų | Polar surface area dominated by the aminothiazole headgroup. |

| H-Bond Donors | 1 (NH | Primary driver of lattice formation (Head-to-Head dimers). |

| H-Bond Acceptors | 3 (N, F) | Thiazole Nitrogen is the primary acceptor; Fluorines are weak acceptors. |

Synthesis and Crystallization Protocol

To obtain high-quality single crystals for X-ray Diffraction (XRD), a high-purity sample must first be synthesized. The Hantzsch Thiazole Synthesis is the standard, self-validating protocol for this class of compounds.

Synthesis Workflow (Hantzsch Protocol)

Reagents: 2,3,6-Trifluorophenacyl bromide, Thiourea, Ethanol.

-

Dissolution: Dissolve 1.0 eq of 2,3,6-trifluorophenacyl bromide in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 eq of Thiourea.

-

Reflux: Heat to reflux (78 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Precipitation: Cool to room temperature. The hydrobromide salt often precipitates.

-

Neutralization: Treat with aqueous NaHCO

to liberate the free base. -

Purification: Recrystallize crude solid from Ethanol/Water (9:1) to remove trace sulfur contaminants.

Crystallization for XRD

Slow evaporation or vapor diffusion is required to grow crystals suitable for diffraction (

-

Method A: Slow Evaporation. Dissolve 20 mg in minimal hot Methanol. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 4 °C.

-

Method B: Vapor Diffusion. Dissolve 20 mg in 1 mL THF (solvent). Place this inner vial into a larger jar containing 5 mL Pentane (antisolvent). Seal the outer jar.

Figure 1: Step-by-step workflow from raw materials to single-crystal characterization.

Solid-State Analysis & Crystal Engineering

Based on crystallographic data of homologous structures (e.g., 5-(pentafluorophenyl)thiadiazol-2-amine and 2-amino-5-(4-fluorophenyl)thiazole), we can derive the specific packing motifs for the 2,3,6-trifluoro analog.

Unit Cell & Space Group

Analogous thiazole-amines typically crystallize in monoclinic space groups, most commonly P2

-

Z value: 4 molecules per unit cell is standard for P2

/c. -

Density: Expected to be higher than non-fluorinated analogs (~1.5–1.6 g/cm³) due to the heavy fluorine atoms.

Hydrogen Bonding Network (The R (8) Motif)

The dominant intermolecular interaction in 2-aminothiazoles is the formation of centrosymmetric dimers.

-

Interaction: The amine hydrogen (N-H) of one molecule donates to the thiazole ring nitrogen (N) of an adjacent molecule.

-

Graph Set Notation: R

(8) . This denotes a ring (R) involving 2 donors and 2 acceptors, forming an 8-membered cycle. -

Stability: This dimer is extremely robust and dictates the primary axis of the crystal lattice.

Fluorine-Mediated Interactions

The 2,3,6-substitution pattern introduces unique secondary interactions that stabilize the 3D network:

-

C-F···H-C Interactions: The fluorine atoms act as weak acceptors for aromatic protons from neighboring phenyl rings.

-

F···F Contacts: Type I (symmetrical) or Type II (orthogonal) halogen-halogen interactions may occur between the C6-F and C2/3-F of adjacent layers, facilitating stacking.

- -Stacking: The electron-deficient trifluorophenyl ring will likely stack face-to-face with the electron-rich thiazole ring of a neighbor (donor-acceptor stacking), with a centroid-centroid distance of ~3.6–3.8 Å.

Figure 2: Predicted intermolecular interaction map showing the primary H-bond dimer and secondary fluorine contacts.

Experimental Validation Protocol

To confirm the structure described above, the following analytical pipeline is required. This protocol ensures data integrity and publication-ready results.

Single Crystal XRD Parameters

-

Radiation Source: Mo K

( -

Temperature: Data collection should be performed at 100 K to reduce thermal motion of the terminal fluorine atoms, which often exhibit high disorder at room temperature.

-

Refinement: Refine F-atoms anisotropically. Watch for rotational disorder of the trifluorophenyl ring if the barrier to rotation is lower than predicted.

Powder XRD (PXRD) Fingerprint

For bulk material verification (quality control), the simulated powder pattern from the single crystal data should match the bulk experimental pattern.

-

Key 2

Range: 5° to 40°. -

Diagnostic Peaks: Look for low-angle peaks (

) representing the inter-layer spacing dominated by the dimer length.

References

-

Analogue Structure (Pentafluorophenyl)

- Title: Crystal structure of 5-(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazol-2-amine.

- Source: NIH / PubMed Central.

-

URL:[Link] (Note: Link is illustrative of the class; search PMC for exact accession).

-

Analogue Structure (4-Fluorophenyl)

-

Synthesis Method (Hantzsch)

-

Commercial Availability & CAS Verification

Sources

- 1. Thiazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(2,3,6-Trifluorophenyl)thiazol-2-amine (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 5-(2,3,6-Trifluorophenyl)thiazol-2-amine (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

- 7. Thiazole-Amine-Chemicalbridge [chemicalbridge.co.uk]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling & Solvent Selection for 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine , a specialized fluorinated heterocyclic intermediate.[1] Given the specific electronic and steric properties introduced by the 2,3,6-trifluoro substitution pattern, this compound exhibits distinct solubility behaviors compared to its non-fluorinated analogs. This document outlines the theoretical physicochemical basis for its solubility, provides a standardized experimental protocol for precise determination, and offers a predictive solvent compatibility guide for synthesis and purification workflows.

Physicochemical Basis of Solubility

To understand the solubility profile of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine, one must deconstruct its molecular architecture.[1] The molecule consists of a polar 2-aminothiazole head group and a lipophilic, electron-deficient 2,3,6-trifluorophenyl tail.[1]

Structural Determinants[1]

-

The Thiazole Core: The 2-aminothiazole moiety acts as a weak base (pKa ~5.3 for the parent heterocycle) and a hydrogen bond donor/acceptor.[1] This fragment promotes solubility in polar protic solvents and acidic aqueous media.[1]

-

The 2,3,6-Trifluorophenyl Motif:

-

Lipophilicity: The introduction of three fluorine atoms significantly increases the partition coefficient (LogP), driving the molecule towards non-polar or polar aprotic solvents.

-

Steric Torsion (Expert Insight): Unlike 4-substituted analogs, the 5-position substitution combined with ortho-fluorines (positions 2 and 6) creates significant steric clash with the thiazole ring.[1] This forces the phenyl ring to twist out of planarity with the thiazole.

-

Lattice Energy Consequence: This non-planar conformation disrupts efficient

-

-

Predicted Properties

| Property | Estimated Value | Impact on Solubility |

| LogP | 2.5 – 3.2 | High affinity for organic solvents; poor water solubility.[1] |

| pKa (Conj. Acid) | ~4.8 – 5.0 | Soluble in aqueous HCl (pH < 2) via protonation of the thiazole nitrogen. |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with DMSO, Alcohols, and Water.[1] |

| Dipole Moment | High | Strong interaction with polar aprotic solvents (DMSO, DMF). |

Experimental Protocol: Solubility Determination

Standardized Operating Procedure (SOP) for Gravimetric and HPLC Analysis

Reliable solubility data is generated through a thermodynamic equilibrium approach.[1] The following protocol ensures data integrity and reproducibility.

Workflow Diagram

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

-

Preparation: Weigh approximately 10-20 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Saturation: If the solid dissolves completely, add more solid until a suspension persists (supersaturation).

-

Agitation: Place vials in a thermomixer at 25°C and shake at 750 RPM for 24 hours.

-

Phase Separation: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

For High Solubility: Evaporate a known volume of supernatant and weigh the residue.

-

For Low Solubility: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water) and analyze via HPLC (UV detection at 254 nm).

-

Solubility Profile & Solvent Selection Guide

Based on the structure-property relationships of fluorinated aminothiazoles, the following solubility profile serves as a reference for process development.

Predicted Solubility Classification

| Solvent Class | Specific Solvent | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for biological stock solutions and NMR analysis.[1] |

| DMF / NMP | High (>80 mg/mL) | Preferred solvents for nucleophilic substitution reactions.[1] | |

| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Good for recrystallization (cooling crystallization).[1] |

| Ethanol | Moderate (5–20 mg/mL) | Greener alternative for purification; solubility increases significantly with heat.[1] | |

| Water | Low (<0.1 mg/mL) | Anti-solvent for precipitation; aqueous workup.[1] | |

| Esters/Ketones | Ethyl Acetate | Moderate-High (20–50 mg/mL) | Excellent extraction solvent from aqueous phase.[1] |

| Acetone | High (>50 mg/mL) | Good for rapid dissolution; avoid if amine reactivity is a concern (Schiff base formation).[1] | |

| Chlorinated | DCM / Chloroform | High (>50 mg/mL) | Standard solvent for chromatography and extraction. |

| Non-Polar | Hexane / Heptane | Very Low (<1 mg/mL) | Ideal anti-solvent to force precipitation from Ethyl Acetate or DCM.[1] |

pH-Dependent Solubility (The "Amine Advantage")

The 2-amino group allows for pH manipulation.[1]

-

Acidic pH (pH < 2): Solubility increases drastically (>50 mg/mL) due to the formation of the hydrochloride salt (

).[1] -

Basic pH (pH > 9): Solubility is minimal; the molecule remains neutral and lipophilic.[1]

-

Process Tip: To purify, dissolve the crude solid in dilute HCl, wash with non-polar organic solvent (to remove non-basic impurities), then basify with NaOH to precipitate the pure product.

Process Optimization Logic

When designing synthesis or purification steps, use the "Like Dissolves Like" principle modified by the specific interactions of the trifluorophenyl group.

Figure 2: Decision matrix for solvent selection based on experimental objective.[1]

Recrystallization Strategy

For this specific fluorinated compound, a binary solvent system is recommended to balance the lipophilic tail and polar head:

-

Primary Solvent: Ethanol or Ethyl Acetate (Dissolve at reflux).[1]

-

Anti-Solvent: Water (if using Ethanol) or Hexane (if using Ethyl Acetate).[1]

-

Procedure: Dissolve in hot primary solvent, add anti-solvent dropwise until turbidity appears, then cool slowly to 4°C. The twisted conformation of the 2,3,6-trifluorophenyl group may require slower cooling rates to form well-defined crystals.

References

-

Synthesis & Properties of Aminothiazoles

-

Fluorinated Heterocycles Characterization

-

Source: "Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives." Zaporozhye State Medical University.[1] Discusses the impact of fluorine substitution on solubility and spectral properties.

-

-

General Solubility Protocols

-

Structural Analogs (Data Inference)

-

Source: PubChem Compound Summary for 5-(2,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine. Used to infer LogP and lipophilicity trends for poly-fluorinated thiazoles.[1]

-

Application Note: Evaluation of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine in Cell Culture Systems

Part 1: Introduction & Compound Overview

5-(2,3,6-Trifluorophenyl)thiazol-2-amine (CAS: 2734776-80-6) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) .[1] It combines a privileged pharmacophore (2-aminothiazole) with a metabolically robust, lipophilic tail (2,3,6-trifluorophenyl).[1]

While often used as a precursor for complex kinase inhibitors (e.g., BRAF, Src) or NLRP3 inflammasome inhibitors, this compound is frequently screened in its raw form to establish baseline scaffold toxicity , membrane permeability , and off-target activity .[1]

Chemical Profile

| Property | Value | Relevance in Cell Culture |

| Molecular Weight | 230.21 g/mol | Low MW facilitates rapid diffusion; ideal for fragment screening.[1] |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; likely permeable but requires DMSO for stock.[1] |

| Key Moiety | 2,3,6-Trifluorophenyl | Fluorine substitution blocks metabolic oxidation sites (P450) and increases lipophilicity.[1] |

| Reactive Handle | Primary Amine (-NH2) | Susceptible to oxidation in media; potential for covalent protein binding (PAINS alert).[1] |

Part 2: Preparation & Handling Protocols

Stock Solution Preparation

Due to the hydrophobic nature of the trifluorophenyl group, this compound is insoluble in aqueous media.[1] Anhydrous Dimethyl Sulfoxide (DMSO) is the required vehicle.[1]

Protocol:

-

Weighing: Weigh 2.3 mg of compound into a sterile microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Sigma-Aldrich Hybridoma Grade) to generate a 10 mM Stock Solution .

-

Mixing: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Serial Dilution Scheme (For IC50/EC50 Screening)

Objective: Generate a dose-response curve ranging from 100 µM to 1 nM, keeping final DMSO concentration < 0.5%.

-

Step A (Intermediate Plate): Dilute stock 1:10 in culture medium (e.g., RPMI-1640 + 10% FBS) to create a 1 mM working solution (10% DMSO).

-

Step B (Serial Dilution): Perform 1:3 serial dilutions in medium containing 10% DMSO (to maintain solubility during dilution).

-

Step C (Cell Treatment): Transfer 5 µL of the intermediate dilution to 95 µL of cell culture in the assay plate.

-

Final Top Concentration: 50 µM

-

Final DMSO: 0.5% (Non-toxic for most immortalized lines).[1]

-

Part 3: Experimental Protocols

Experiment A: Cytotoxicity Profiling (Scaffold Safety)

Before derivatization, the intrinsic toxicity of the scaffold must be defined.[1]

Method: CellTiter-Glo® (ATP quantitation) or CCK-8 Assay.[1] Cell Lines: HepG2 (Metabolic competent), HEK293 (General toxicity).[1]

-

Seeding: Seed cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

-

Treatment: Treat cells with the compound (0.1 nM – 100 µM) for 48 hours.[1]

-

Readout: Add detection reagent, shake for 2 minutes, incubate for 10 minutes, and read Luminescence.

-

Analysis: Fit data to a 4-parameter logistic curve to determine CC50.

-

Acceptance Criteria: If CC50 < 10 µM, the scaffold is considered "cytotoxic" and may require structural modification (e.g., changing the fluorination pattern) before use as a drug precursor.[1]

-

Experiment B: Stability in Culture Media (LC-MS/MS)

The primary amine can react with aldehydes in serum or oxidize.[1]

-

Incubation: Spike the compound (10 µM) into complete media (RPMI + 10% FBS) and incubate at 37°C.

-

Sampling: Remove 50 µL aliquots at T=0, 1h, 4h, 12h, 24h.

-

Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000 x g, 10 min).

-

Analysis: Inject supernatant into LC-MS/MS. Monitor for the parent mass (231.2 m/z [M+H]+) and potential oxidation products (+16 Da).[1]

Part 4: Workflow Visualization

The following diagram illustrates the logical flow for evaluating this fragment in a drug discovery context, distinguishing between "Hit" and "Artifact."

Caption: Workflow for validating 5-(2,3,6-Trifluorophenyl)thiazol-2-amine as a viable chemical scaffold. The decision gate ensures only stable, non-toxic fragments advance to lead optimization.[1]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | "Crashing out" due to high lipophilicity (Trifluorophenyl group).[1] | Do not exceed 50 µM in aqueous media.[1] Ensure intermediate dilution step uses 10% DMSO before final spike.[1] |

| Yellowing of Stock | Oxidation of the 2-amine group.[1] | Store under Nitrogen/Argon.[1] Use fresh stock for critical IC50 runs.[1] |

| High Background Toxicity | Non-specific protein binding.[1] | Add 0.1% BSA to assay buffer to sequester "sticky" compounds (though this may shift potency).[1] |

References

-

Scaffold Utility: Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chim.[1] Slov. (2018).[1] Link

-

Fluorine in MedChem: Inoue, M., et al.[1] "Fluorine in Drug Design: A Review of the Impact of Fluorination on Metabolic Stability."[1] Journal of Medicinal Chemistry. (2020).[1]

-

Solubility Protocols: Di, L., & Kerns, E.[1] "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization."[1] Academic Press. (2016).[1]

-

Assay Standards: Riss, T.L., et al.[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] (2013).[1] Link

Sources

5-(2,3,6-Trifluorophenyl)thiazol-2-amine assay protocol

Application Notes & Protocols

Comprehensive Assay Cascade for the Characterization of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

Abstract

This document provides a comprehensive suite of protocols for the characterization of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine, a novel compound featuring the 2-aminothiazole scaffold. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, frequently identified in compounds targeting a range of biological targets, notably protein kinases.[1][2][3][4] The trifluorophenyl substitution pattern is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. These application notes are designed for researchers in drug discovery and chemical biology, offering a logical, step-by-step workflow from initial purity assessment to detailed cellular characterization. The protocols herein establish a self-validating experimental framework, ensuring data integrity and reproducibility, which are paramount in the progression of a candidate molecule through the drug discovery pipeline.[5]

Physicochemical Characterization and Purity Assessment

Before initiating any biological evaluation, it is imperative to confirm the identity and assess the purity of the test compound. Contaminants or degradation products can lead to artifactual results, confounding data interpretation.[6] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose, providing quantitative purity data and confirmation of molecular weight.[7][8]

Table 1: Compound Specifications

| Property | Value | Source |

| IUPAC Name | 5-(2,3,6-Trifluorophenyl)-1,3-thiazol-2-amine | N/A |

| Molecular Formula | C₉H₅F₃N₂S | Calculated |

| Molecular Weight | 246.21 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)F)C2=CN=C(S2)N | Calculated |

| Solubility | To be determined empirically (Recommend DMSO for stock) | N/A |

Protocol 1.1: Purity Determination by Reverse-Phase HPLC

Rationale: This protocol uses reverse-phase HPLC to separate the target compound from potential impurities based on hydrophobicity. A UV detector quantifies the compound by measuring absorbance at a specific wavelength, allowing for the calculation of purity as a percentage of the total detected peak area.

Materials:

-

5-(2,3,6-Trifluorophenyl)thiazol-2-amine

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (FA)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV-Vis Detector

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 20 µg/mL in a 50:50 ACN/Water mixture.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance if determined by UV scan)

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percentage method:

-

Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

-

Trustworthiness: The inclusion of a re-equilibration step ensures the column is ready for the next injection, providing reproducible retention times. The use of 0.1% formic acid helps to produce sharp, symmetrical peaks for amine-containing compounds by protonating the basic nitrogen atom.[9]

In Vitro Biochemical Potency

Given that the 2-aminothiazole scaffold is a common feature in kinase inhibitors, a primary biochemical assay should assess the compound's ability to inhibit the activity of a relevant protein kinase.[10][11] Luminescence-based assays that quantify ATP consumption are highly sensitive, robust, and amenable to high-throughput screening (HTS).[12]

Diagram 1: Biochemical Assay Workflow

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2.1: Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol measures the activity of a kinase by quantifying the amount of ATP remaining after the enzymatic reaction. Inhibitors will reduce the amount of ATP consumed, resulting in a higher luminescent signal. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Kinase of interest (e.g., a member of the MAPK family)[13]

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 384-well assay plates

-

Acoustic liquid handler or serial dilution station

-

Luminometer plate reader

Procedure:

-

Compound Plating: Create a 10-point, 3-fold serial dilution of the compound in DMSO, starting from 10 mM. Using an acoustic liquid handler, dispense 25 nL of each concentration into a 384-well assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate master mix in kinase assay buffer.

-

Dispense 5 µL of the master mix into each well.

-

Incubate for 15 minutes at room temperature (RT) to allow for compound binding.

-

Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Add 5 µL of the 2X ATP solution to all wells to start the reaction.

-

-

Enzymatic Incubation: Mix the plate on a plate shaker for 30 seconds. Incubate at RT for 60 minutes.

-

Signal Detection:

-

Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at RT.

-

Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at RT.

-

-

Data Acquisition: Read the luminescence on a compatible plate reader.

-

Data Analysis:

-

Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mechanism of Action (MoA) Elucidation

Understanding how a compound inhibits its target is crucial for lead optimization. For kinase inhibitors, the most common mechanism is direct competition with the co-factor ATP at its binding site.[11][14]

Diagram 2: Kinase Inhibition Mechanisms

Caption: Simplified models of ATP-competitive vs. allosteric kinase inhibition.

Protocol 3.1: ATP Competition Assay

Rationale: By measuring the IC₅₀ of the inhibitor at various ATP concentrations, one can infer the mechanism of action. In ATP-competitive inhibition, the apparent potency (IC₅₀) of the inhibitor will increase as the concentration of ATP increases, because more inhibitor is required to compete with the higher concentration of the natural substrate.

Procedure:

-

Follow the general procedure outlined in Protocol 2.1 .

-

Set up multiple assay plates. On each plate, perform a full dose-response curve for the inhibitor.

-

Crucially, vary the final concentration of ATP used on each plate. Use a range of concentrations around the known Kₘ value for the kinase (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

-

Determine the IC₅₀ value for the inhibitor at each ATP concentration.

-

Data Interpretation:

-

ATP-Competitive: A rightward shift in the dose-response curve and a significant increase in the IC₅₀ value are observed as ATP concentration increases.

-

Non-Competitive/Allosteric: The IC₅₀ value remains relatively constant regardless of the ATP concentration.

-

Cellular Activity and Cytotoxicity Profiling

Demonstrating that a compound is active in a cellular context is a critical step in drug discovery.[15][16] Cell-based assays assess cell permeability, target engagement in a physiological environment, and overall effects on cell health and proliferation.[17][18]

Diagram 3: Cellular Assay Workflow

Caption: General workflow for a cell-based viability/cytotoxicity assay.

Protocol 4.1: Cell Proliferation / Cytotoxicity Assay

Rationale: This assay measures the number of viable cells in a population after treatment with the compound. A reduction in cell viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect. The result is typically expressed as a GI₅₀ (half-maximal growth inhibition) or CC₅₀ (half-maximal cytotoxic concentration).

Materials:

-

Cancer cell line relevant to the kinase target (e.g., A549 lung cancer, MCF-7 breast cancer).[13]

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Clear-bottom, white-walled 96-well or 384-well plates.

-

Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into the assay plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare a serial dilution of the compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.

-

Assay Readout:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (volume is typically equal to the culture volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-only control wells.

-

Plot the normalized viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

-

Summary of Data and Interpretation

A crucial aspect of compound characterization is the synthesis of all data points to build a comprehensive profile. Comparing results from different assays provides insights into the compound's overall potential.

Table 2: Example Data Summary

| Assay Type | Parameter | Result | Interpretation |

| Physicochemical | HPLC Purity | >98% | Compound is of sufficient purity for biological testing. |

| Biochemical | Kinase IC₅₀ | 50 nM | Potent, direct inhibition of the target enzyme. |

| Mechanism of Action | ATP Competition | IC₅₀ increases with [ATP] | The compound is an ATP-competitive inhibitor. |

| Cellular | Cell Proliferation GI₅₀ | 500 nM | Compound is cell-permeable and active in a cellular context. |

| Selectivity | Kinase Panel Screen | >100-fold selective | Compound is selective for the primary target over other kinases. |

Expert Interpretation: The ~10-fold shift between the biochemical IC₅₀ (50 nM) and the cellular GI₅₀ (500 nM) is common and can be attributed to factors such as cell membrane permeability, non-specific binding to cellular components, or engagement with efflux pumps. A smaller shift indicates better translation from biochemical potency to cellular activity. Further assays, such as cellular thermal shift assays (CETSA), can be employed to directly confirm target engagement within the cell.[7]

References

-

A review for cell-based screening methods in drug discovery - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved February 13, 2026, from [Link]

-

The role of cell-based assays for drug discovery - News-Medical. (2024, February 1). Retrieved February 13, 2026, from [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved February 13, 2026, from [Link]

-

The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.). Retrieved February 13, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 13, 2026, from [Link]

-

Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Retrieved February 13, 2026, from [Link]

-

Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. (2023, May 17). Retrieved February 13, 2026, from [Link]

-

Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. (2024, May 17). Retrieved February 13, 2026, from [Link]

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | ChemRxiv. (n.d.). Retrieved February 13, 2026, from [Link]

-

Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025, February 5). Retrieved February 13, 2026, from [Link]

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016, December 9). Retrieved February 13, 2026, from [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025, March 21). Retrieved February 13, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved February 13, 2026, from [Link]

-

Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions - Bentham Science Publisher. (n.d.). Retrieved February 13, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). Retrieved February 13, 2026, from [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved February 13, 2026, from [Link]

-

Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - ResearchGate. (2026, January 21). Retrieved February 13, 2026, from [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Retrieved February 13, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved February 13, 2026, from [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Retrieved February 13, 2026, from [Link]

-

HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Retrieved February 13, 2026, from [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

HPLC trace for proof of purity : r/Chempros - Reddit. (2024, October 3). Retrieved February 13, 2026, from [Link]

-

5-(2,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022, July 12). Retrieved February 13, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved February 13, 2026, from [Link]

-

[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Retrieved February 13, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Retrieved February 13, 2026, from [Link]

-

5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved February 13, 2026, from [Link]

-

2-Aminothiazole - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed. (2024, February 18). Retrieved February 13, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

-

Identification of potential 2-aminothiazole pharmaceuticals - Issuu. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. sjpas.com [sjpas.com]

- 2. jocpr.com [jocpr.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. news-medical.net [news-medical.net]

- 6. moravek.com [moravek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. torontech.com [torontech.com]

- 9. welch-us.com [welch-us.com]

- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]

- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifescienceglobal.com [lifescienceglobal.com]

- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 18. sptlabtech.com [sptlabtech.com]

Application Notes and Protocols for 5-(2,3,6-Trifluorophenyl)thiazol-2-amine in Kinase Inhibition Assays

Introduction: Targeting the Kinome with Fluorinated Thiazole Scaffolds

The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies in oncology and beyond.[1][3] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[4][5] This moiety is adept at forming key hydrogen bond interactions within the kinase hinge region.[6]

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. Specifically, the trifluorophenyl group can improve potency and selectivity.[7] The compound 5-(2,3,6-Trifluorophenyl)thiazol-2-amine combines these advantageous structural features, making it a promising candidate for investigation as a kinase inhibitor.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for characterizing the inhibitory activity of novel compounds like 5-(2,3,6-Trifluorophenyl)thiazol-2-amine using a robust, luminescence-based biochemical assay. The principles and steps outlined herein are broadly applicable for the initial screening and profiling of potential kinase inhibitors.

Compound Handling and Stock Preparation

Proper handling and solubilization of test compounds are paramount for reproducible results. The physical properties of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine are not extensively documented, but based on similar fluorinated aromatic compounds, certain precautions should be taken.

-

Storage: The compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.

-

Solubility: The solubility of heterocyclic compounds can be limited in aqueous solutions.[8] It is essential to perform a solubility test before preparing a high-concentration stock. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation.

-

Stock Solution Protocol:

-

Accurately weigh out a precise amount of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine powder.

-

Add pure, anhydrous DMSO to achieve a high-concentration stock, typically 10-50 mM.

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Ensure the final DMSO concentration in the kinase assay is kept low (typically ≤1%) to minimize solvent effects on enzyme activity.[2]

-

Biochemical Kinase Assay: Principle and Selection

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[10] For initial inhibitor characterization, luminescence-based assays that quantify ATP consumption are highly advantageous due to their high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[11]

This guide will detail a protocol using the ADP-Glo™ Kinase Assay (Promega) as a representative platform. This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the ADP produced and, therefore, to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol provides a step-by-step methodology to determine the half-maximal inhibitory concentration (IC₅₀) of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine against a chosen target kinase.

Materials and Reagents

-

5-(2,3,6-Trifluorophenyl)thiazol-2-amine (Test Inhibitor)

-

Target Kinase (e.g., Aurora B, ABL, etc.)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Adenosine Triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

Kinase Buffer (specific to the target kinase, typically contains Tris-HCl, MgCl₂, DTT, and BSA)

-

DMSO (Anhydrous)

-

White, opaque 96-well or 384-well assay plates (low-volume)

-

Multichannel pipettes or automated liquid handler

-

Plate-reading luminometer

Workflow Overview

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

5-(2,3,6-Trifluorophenyl)thiazol-2-amine is a compound of interest for kinase inhibition based on its chemical structure. The protocols detailed in this application note provide a robust framework for its initial biochemical characterization. By determining its IC₅₀, assessing its selectivity across the kinome, and validating its effects in cellular models, researchers can build a comprehensive profile of this potential inhibitor and evaluate its promise as a tool compound or therapeutic lead.

References

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Johnson, L. N. (2009, March 19). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics - Cambridge University Press. [Link]

-

National Center for Biotechnology Information. 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

ResearchGate. (2025, August 6). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. [Link]

-

Frontiers. (2020, January 8). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

-

MDPI. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Royal Society of Chemistry. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. 5-[(3-Fluorophenyl)methyl]-1,3-thiazol-2-amine. PubChem. [Link]

-

ResearchGate. (2019, February 14). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. [Link]

-

National Center for Biotechnology Information. (2021, January 21). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. [Link]

-

Royal Society of Chemistry. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

-

MDPI. (2024, June 6). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

-

PubMed. (2017, September 14). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

-

ResearchGate. (2025, December 13). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF. [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

-

PubMed. (2010, October 9). 5-(2,3,4,5,6-Penta-fluoro-phen-yl)-1,3,4-thia-diazol-2-amine. [Link]

-

Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]

Sources

- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. bmglabtech.com [bmglabtech.com]

High-Fidelity Characterization and Derivatization of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

Application Note & Experimental Protocol Guide

Executive Summary & Strategic Context

5-(2,3,6-Trifluorophenyl)thiazol-2-amine (hereafter 5-TFPTA ) represents a "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a proven pharmacophore found in FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib), while the 2,3,6-trifluorophenyl moiety offers unique electronic modulation and metabolic blocking.

However, this scaffold presents specific challenges. 2-aminothiazoles are frequent "PAINS" (Pan-Assay Interference Compounds) candidates due to potential redox cycling or colloidal aggregation. Furthermore, the electron-deficient trifluorophenyl ring significantly alters the nucleophilicity of the amine, complicating standard coupling reactions.

This guide provides a rigorous experimental framework to:

-

Validate the compound’s purity and stability.[1]

-

Exclude false-positive bioactivity (PAINS filtering).

-

Synthesize robust libraries for Structure-Activity Relationship (SAR) studies.

-

Profile metabolic stability early in the design cycle.

Chemical Validation & Quality Control

Before biological testing, the compound must pass strict QC filters. Aminothiazoles are prone to oxidation and light sensitivity.

Protocol 2.1: High-Resolution LC-MS Purity Check

Rationale: To detect oxidative impurities (sulfoxides) and synthesis byproducts (dimers).

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent). Column: Phenomenex Kinetex 1.7µm C18, 100 Å, 100 x 2.1 mm.

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0-1 min) |

| Detection | UV (254 nm, 280 nm) & ESI+ (m/z 100–1000) |

| Pass Criteria | >98% purity by UV AUC; Monoisotopic mass confirm (±5 ppm). |

Protocol 2.2: DMSO Solubility & Stability Profile

Rationale: The lipophilic trifluorophenyl group decreases aqueous solubility, increasing the risk of precipitation in assay buffers.

-

Preparation: Dissolve 5-TFPTA to 10 mM in DMSO-d6.

-

Assessment:

-

T0: 1H NMR immediately.

-

Stress: Store at RT for 48 hours in ambient light.

-

Aqueous Challenge: Dilute 1:100 into PBS (pH 7.4). Incubate 4 hours. Centrifuge. Analyze supernatant by HPLC.

-

-

Acceptance: >90% recovery in supernatant; no new peaks in NMR (check for N-oxide formation).

Assay Interference (PAINS) Exclusion

CRITICAL STEP: 2-aminothiazoles can act as promiscuous aggregators, sequestering enzymes and yielding false positives. You must run these controls before claiming biological activity.

Workflow Visualization: The "Go/No-Go" Filter

Caption: Step-wise filtration logic to distinguish true pharmacological inhibition from assay artifacts common to aminothiazoles.

Protocol 3.1: Detergent-Based Aggregation Assay

-

Control: Run the biochemical assay (e.g., Kinase or GPCR binding) in standard buffer.

-

Test: Repeat assay with buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .

-

Interpretation:

-

If IC50 shifts > 3-fold (potency drops), the compound is likely forming colloidal aggregates [1].

-

Action: Discard or optimize solubility.